REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][NH2:10])[CH2:4][CH2:3]1.[Br:11][C:12]1[CH:17]=[CH:16][C:15](I)=[C:14]([CH3:19])[CH:13]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(O)CO>C(O)(C)C.[Cu]I>[Br:11][C:12]1[CH:17]=[CH:16][C:15]([NH:10][CH2:9][CH2:8][N:5]2[CH2:6][CH2:7][CH:2]([CH3:1])[CH2:3][CH2:4]2)=[C:14]([CH3:19])[CH:13]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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CC1CCN(CC1)CCN
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Name
|
|
Quantity
|
10.39 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)I)C
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Name
|
potassium phosphate
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Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
4.34 g
|
Type
|
reactant
|
Smiles
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C(CO)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)O
|
Name
|
CuI
|
Quantity
|
0.33 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was refluxed for 15 hours
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Duration
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15 h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated down in vacuo
|
Type
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WASH
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Details
|
The organic phase was washed with 5% aqueous ammonia
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel, EtOAc)
|
Type
|
CUSTOM
|
Details
|
4.24 minutes (method B)
|
Duration
|
4.24 min
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=C1)NCCN1CCC(CC1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |